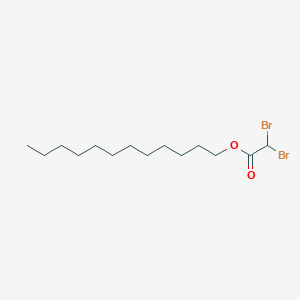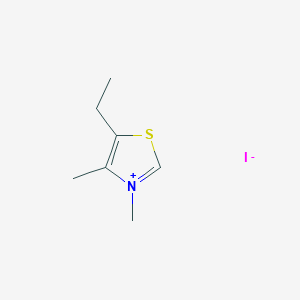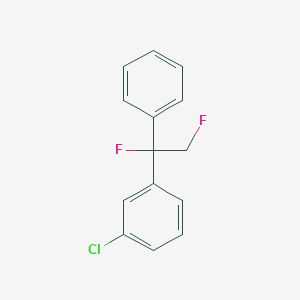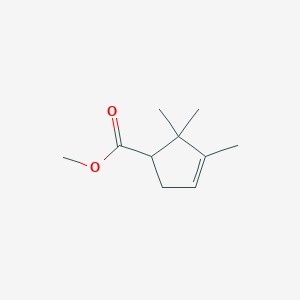
Ethyl trideca-3,4-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl trideca-3,4-dienoate is an organic compound with the molecular formula C15H26O2 It is an ester derived from trideca-3,4-dienoic acid and ethanol This compound is part of a broader class of dienoic esters, which are known for their conjugated diene systems
准备方法
Synthetic Routes and Reaction Conditions: Ethyl trideca-3,4-dienoate can be synthesized through several methods. One common approach involves the Pd-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates . This method ensures high stereoselectivity and purity of the product. Another method involves the use of Suzuki coupling with conventional alkoxide and carbonate bases, although this may result in slightly lower stereoisomeric purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Pd-catalyzed cross-coupling reactions. These processes are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions: Ethyl trideca-3,4-dienoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can convert the diene system into a saturated ester.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is typical.
Substitution: Reagents such as organolithium or Grignard reagents are often used under anhydrous conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction typically produces saturated esters .
科学研究应用
Ethyl trideca-3,4-dienoate has several applications in scientific research:
Chemistry: It serves as a model compound for studying conjugated diene systems and their reactivity.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and antioxidant effects.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
属性
CAS 编号 |
60705-49-9 |
|---|---|
分子式 |
C15H26O2 |
分子量 |
238.37 g/mol |
InChI |
InChI=1S/C15H26O2/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)17-4-2/h11,13H,3-10,14H2,1-2H3 |
InChI 键 |
YOSVUDWJMJEMDT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC=C=CCC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14619527.png)

![Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one](/img/structure/B14619542.png)






![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one](/img/structure/B14619575.png)



